molecular formula C12H12ClN B13208503 1-Chloro-5-ethyl-3-methylisoquinoline

1-Chloro-5-ethyl-3-methylisoquinoline

Cat. No.: B13208503
M. Wt: 205.68 g/mol
InChI Key: UZPCZXBTLORODX-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Frameworks in Organic Synthesis and Medicinal Chemistry Research

The isoquinoline nucleus is a significant structural framework in modern medicinal chemistry and drug development. bldpharm.comorganic-chemistry.org Its derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. chemsrc.comresearchgate.net This wide therapeutic window has made the isoquinoline skeleton an engrossing research topic for synthetic organic and medicinal chemists. bldpharm.com The ability to functionalize the isoquinoline core at various positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties, making it an attractive template for drug discovery. bldpharm.comchemsrc.com Consequently, there is a profound and increasing number of research reports published yearly detailing synthetic achievements and therapeutic applications of isoquinoline-based compounds. bldpharm.com

Historical Context of Isoquinoline Derivatives in Chemical Biology

The history of isoquinolines is deeply rooted in the study of natural products. The parent compound, isoquinoline, was first isolated from coal tar in 1885. wikipedia.orgnih.gov However, its derivatives, particularly the isoquinoline alkaloids, had been unknowingly utilized in traditional medicine for centuries. researchgate.net These alkaloids are found in a variety of plant families and are known for their potent biological activities. bldpharm.comresearchgate.net The elucidation of the structures of complex alkaloids like papaverine (B1678415) and morphine, which contain the tetrahydroisoquinoline core, was a major milestone in organic chemistry and pharmacology. aobchem.com The first recorded synthesis of the isoquinoline ring system was achieved in 1885, sparking a wave of research into new synthetic methodologies like the Bischler-Napieralski and Pictet-Spengler reactions, which remain fundamental in organic chemistry today. wikipedia.orgsciencemadness.org

Rationale for Investigating Substituted Isoquinolines in Academic Research

The investigation into substituted isoquinolines is driven by the quest for novel molecules with enhanced or specific biological activities and for the development of advanced materials. researchgate.netwikipedia.org By strategically adding different functional groups to the isoquinoline core, researchers can modulate the molecule's steric and electronic properties. This allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds in drug discovery. researchgate.net Furthermore, the development of new, versatile, and efficient synthetic methods for creating highly substituted isoquinolines is a significant area of academic research. nih.gov These methods enable the rapid construction of diverse molecular libraries, which are essential for screening against various biological targets and for discovering new materials with unique optical or electronic properties. researchgate.netchem-space.com

Chemical Profile of 1-Chloro-5-ethyl-3-methylisoquinoline

While the broader isoquinoline family is extensively studied, specific information regarding the synthesis, properties, and applications of this compound is not widely available in peer-reviewed literature. It is listed as a commercially available compound for research purposes, indicating its utility as a potential building block or intermediate in more complex syntheses. The data available from chemical suppliers provides its fundamental identifiers.

Chemical Data for this compound
IdentifierValue
CAS Number1602164-48-6 bldpharm.com
Molecular FormulaC12H12ClN bldpharm.com
Molecular Weight205.68 g/mol bldpharm.com
SMILES CodeCC1=CC2=C(C(Cl)=N1)C=CC=C2CC bldpharm.com

Synthetic Considerations for Substituted Isoquinolines

Although a specific, published synthesis for this compound is not readily found, modern organic synthesis offers several powerful methods for constructing polysubstituted isoquinolines. One such versatile approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This method generates an eneamido anion intermediate that can be trapped in situ with various electrophiles to install substituents at the C4 position of the isoquinoline ring. nih.gov This strategy allows for the convergent assembly of multiple components in a single operation, providing a highly versatile and uniquely enabling methodology for the construction of these important heterocycles. chem-space.com Such advanced synthetic routes could potentially be adapted to produce complex substitution patterns like that seen in this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

1-chloro-5-ethyl-3-methylisoquinoline

InChI

InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-11(9)7-8(2)14-12(10)13/h4-7H,3H2,1-2H3

InChI Key

UZPCZXBTLORODX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(N=C(C2=CC=C1)Cl)C

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 5 Ethyl 3 Methylisoquinoline and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the Target Isoquinoline (B145761)

A plausible retrosynthetic analysis of 1-Chloro-5-ethyl-3-methylisoquinoline reveals several key disconnections that form the basis for potential synthetic strategies. The primary disconnection involves the late-stage introduction of the chloro group at the C1 position, a common strategy for functionalizing the isoquinoline nucleus. This leads to the precursor, 5-ethyl-3-methylisoquinoline.

Further disconnection of the isoquinoline core itself can be envisioned through several classical bond-forming strategies. A C-N bond and a C-C bond disconnection within the pyridine (B92270) ring points towards precursors amenable to the Bischler–Napieralski or Pictet–Spengler reactions. For a Bischler–Napieralski approach, the key intermediate would be an appropriately substituted β-phenylethylamide, specifically N-(1-(3-ethylphenyl)propan-2-yl)acetamide. This precursor already contains the necessary carbon framework for the target molecule. Alternatively, a Pictet–Spengler strategy would involve the cyclization of a β-arylethylamine, such as 2-(3-ethylphenyl)propan-1-amine, with an appropriate aldehyde or ketone.

Modern synthetic approaches, such as palladium-catalyzed cross-coupling and annulation reactions, offer alternative disconnections. These methods often involve the construction of the heterocyclic ring from ortho-functionalized benzene (B151609) derivatives, providing a high degree of control over the substitution pattern.

Classical and Modern Strategies for Isoquinoline Core Formation

The construction of the isoquinoline skeleton is a well-established field, with several named reactions providing reliable access to this heterocyclic system. These classical methods, alongside more recent developments in transition-metal catalysis and green chemistry, offer a versatile toolbox for the synthesis of substituted isoquinolines.

Bischler–Napieralski Reaction and its Variants

The Bischler–Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.comjk-sci.comwikipedia.orgorganic-chemistry.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nrochemistry.comjk-sci.comorganic-chemistry.org

For the synthesis of a 5-ethyl-3-methylisoquinoline precursor, the Bischler–Napieralski reaction would utilize an N-acyl-β-phenylethylamine. The success of the cyclization is often dependent on the electronic nature of the aromatic ring, with electron-donating groups generally facilitating the reaction. nrochemistry.com The subsequent dehydrogenation of the resulting 3,4-dihydroisoquinoline (B110456) to the aromatic isoquinoline is typically achieved using a catalyst such as palladium on carbon (Pd/C).

Reagent/CatalystConditionsProductReference
POCl₃, P₂O₅Reflux3,4-Dihydroisoquinoline nrochemistry.comjk-sci.com
Pd/CHigh temperatureIsoquinoline wikipedia.org

Pictet–Spengler Condensation and Related Cyclization Approaches

The Pictet–Spengler reaction provides another classical route to tetrahydroisoquinolines, which can then be oxidized to fully aromatic isoquinolines. wikipedia.orgarkat-usa.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by ring closure. wikipedia.orgarkat-usa.org The reaction conditions can be harsh, often requiring strong acids and high temperatures, particularly for less nucleophilic aromatic rings. wikipedia.org

Variations of the Pictet–Spengler reaction have been developed to proceed under milder conditions. For the synthesis of the 5-ethyl-3-methylisoquinoline skeleton, a suitable 3-ethyl-substituted β-phenylethylamine would be condensed with an appropriate carbonyl compound. Subsequent oxidation would then yield the desired aromatic isoquinoline.

Reagent/CatalystConditionsProductReference
Acid catalyst (e.g., HCl)HeatingTetrahydroisoquinoline wikipedia.org
Oxidizing agentVariesIsoquinoline arkat-usa.org

Palladium-Catalyzed Annulation and Cross-Coupling Reactions

Modern synthetic methods, particularly those employing palladium catalysis, have revolutionized the synthesis of substituted isoquinolines. xjtlu.edu.cnmdpi.com These methods often offer high regioselectivity and functional group tolerance. Palladium-catalyzed annulation reactions can construct the isoquinoline ring from simpler, acyclic precursors. For instance, the coupling of an enolate with an ortho-functionalized aryl halide can furnish a protected 1,5-dicarbonyl moiety that can be cyclized to an isoquinoline. nih.gov

Palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with allenes has also been reported as a method for the synthesis of isoquinolinones, which can serve as precursors to isoquinolines. mdpi.com These approaches provide a high degree of flexibility in the introduction of substituents onto the isoquinoline core.

CatalystReactantsProductReference
Pd(OAc)₂/PPh₃1-iodoisoquinoline, various aminesIsoquinoline-1-carboxamides mdpi.com
Pd(CH₃CN)₂Cl₂N-methoxybenzamide, 2,3-allenoic acid esterHydroisoquinolinones mdpi.com

Green Chemistry Approaches and Sustainable Synthesis

Recent research has focused on developing more environmentally benign methods for isoquinoline synthesis. These "green" approaches often utilize less toxic reagents, milder reaction conditions, and recyclable catalysts. For instance, the use of heterogeneous acid catalysts like H+-montmorillonite has been shown to be effective in Pictet–Spengler reactions, allowing for easy catalyst recovery and reuse. sciengine.com These reactions can sometimes be performed under solvent-free conditions or in aqueous media, further enhancing their green credentials. sciengine.com The development of such sustainable methods is crucial for the large-scale and environmentally responsible production of isoquinoline derivatives.

Regioselective Introduction of Halogen, Alkyl, and Ethyl Substituents at Positions 1, 3, and 5

The synthesis of this compound requires precise control over the regioselective introduction of three different substituents onto the isoquinoline core.

The introduction of a chloro group at the C1 position of an isoquinoline is a common transformation. This can be achieved by treating the corresponding isoquinolin-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). chemicalbook.com Alternatively, direct C-H chlorination of isoquinoline N-oxides at the C2 position (which corresponds to C1 in the isoquinoline) has been reported using reagents like PPh₃/Cl₃CCN. researchgate.net

The introduction of a methyl group at the C3 position can be accomplished during the construction of the isoquinoline ring itself. For example, in a Bischler–Napieralski synthesis, the use of an N-acetylated β-phenylethylamine derivative will result in a 3-methyl-substituted dihydroisoquinoline. Similarly, palladium-catalyzed tandem allylation and intramolecular amination reactions of benzylamine (B48309) with allyl acetate (B1210297) can lead to a 3-methylisoquinoline (B74773) scaffold. sciengine.com

Strategies for Chlorination at C-1 Position

The introduction of a chlorine atom at the C-1 position of the isoquinoline nucleus is a critical step in the synthesis of this compound. This transformation is typically achieved from an isoquinolone precursor, which can be synthesized through various classical methods such as the Bischler-Napieralski or Pictet-Gams reactions. Once the 5-ethyl-3-methylisoquinolin-1(2H)-one is obtained, it can be subjected to chlorination.

Commonly employed reagents for this conversion include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The reaction mechanism generally involves the activation of the lactam oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion.

Table 1: Comparison of Chlorinating Agents for C-1 Position

ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus oxychloride (POCl₃) Neat or in a high-boiling solvent (e.g., toluene, DMF), refluxReadily available, effective for a wide range of substratesHarsh conditions, can lead to side reactions
Thionyl chloride (SOCl₂) Neat or in a solvent (e.g., CH₂Cl₂, CHCl₃), often with a catalytic amount of DMFMilder conditions compared to POCl₃, gaseous byproductsCan be less reactive for some substrates

For instance, the treatment of a substituted isoquinolone with refluxing phosphorus oxychloride would yield the desired 1-chloro derivative. The choice of reagent and reaction conditions can be optimized to maximize the yield and minimize the formation of byproducts.

Methods for Ethyl and Methyl Group Installation

The installation of the ethyl group at the C-5 position and the methyl group at the C-3 position can be accomplished either by starting with appropriately substituted precursors or by functionalizing the isoquinoline core.

One of the most effective strategies is to incorporate these substituents into the building blocks prior to the isoquinoline ring formation. For example, in a Bischler-Napieralski approach, a β-phenylethylamine derivative bearing an ethyl group at the meta position of the phenyl ring would lead to a 5-ethyl-substituted dihydroisoquinoline, which can then be oxidized to the isoquinoline. The methyl group at C-3 can be introduced by using a propionyl chloride for the acylation of the β-phenylethylamine, which upon cyclization would place the methyl group at the desired position.

Alternatively, if the isoquinoline core is already formed, methods for direct C-H functionalization can be explored, although these are often less regioselective. For the installation of alkyl groups, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) are powerful tools, provided a suitable handle (like a halogen) is present on the ring.

Synthesis of Structurally Diversified Analogs for Systematic Investigation

To explore the structure-activity relationship (SAR) of this compound, the synthesis of a library of analogs with modifications at various positions is essential.

Derivatization at Nitrogen and Ring Carbon Positions

The isoquinoline nitrogen is a key site for derivatization. N-alkylation can be readily achieved by treating the parent isoquinoline with alkyl halides. This introduces a positive charge on the nitrogen, forming an isoquinolinium salt, which can significantly alter the molecule's electronic properties and biological activity.

Derivatization at other carbon positions of the ring can be accomplished through various organic reactions. For example, the chlorine atom at the C-1 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups such as amines, alkoxides, and thiols. This provides a versatile handle for creating a diverse set of analogs. Furthermore, electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur on the benzene ring portion of the isoquinoline, with the directing effects of the existing substituents influencing the position of the new group. researchgate.net

Exploration of Bioisosteric Replacements (conceptual)

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of this compound, several conceptual bioisosteric replacements can be considered.

The chlorine atom at the C-1 position, for example, could be replaced with other small, lipophilic groups such as a trifluoromethyl (CF₃) group or a cyano (CN) group. These groups can mimic the steric and electronic properties of the chlorine atom while potentially offering improved metabolic stability or different interaction profiles with biological targets.

The ethyl and methyl groups could also be replaced by other alkyl groups of varying sizes or by functional groups that are bioisosteric to an alkyl group, such as an ether or a small cycloalkyl ring. These modifications would allow for a systematic investigation of the steric requirements at these positions.

Table 2: Potential Bioisosteric Replacements

Original GroupPositionPotential Bioisostere(s)Rationale
-Cl C-1-CF₃, -CN, -BrModulate electronics and lipophilicity
-CH₂CH₃ C-5-OCH₃, -cyclopropyl, -CF₃Alter steric bulk and metabolic stability
-CH₃ C-3-NH₂, -OH, -FIntroduce hydrogen bonding capabilities

The synthesis of these bioisosteric analogs would follow similar synthetic strategies as outlined above, utilizing appropriately modified starting materials or employing specific functional group interconversion reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Chloro 5 Ethyl 3 Methylisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecular framework of 1-Chloro-5-ethyl-3-methylisoquinoline can be assembled.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

The ¹H NMR spectrum of this compound provides initial information on the number and electronic environment of protons. The aromatic region would be expected to show distinct signals for the protons on the isoquinoline (B145761) core, with their chemical shifts and coupling patterns revealing their relative positions. The ethyl and methyl substituents would give rise to characteristic signals in the aliphatic region.

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the isoquinoline ring.

To establish connectivity, 2D NMR experiments are crucial. A Correlation SpectroscopY (COSY) experiment would reveal proton-proton couplings, for instance, connecting the methylene (B1212753) and methyl protons of the ethyl group and adjacent protons on the aromatic ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum is key to mapping the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. This would be instrumental in confirming the positions of the chloro, ethyl, and methyl substituents on the isoquinoline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - ~152.0
C3 - ~158.0
C4 ~7.5 (s) ~118.0
C5 - ~135.0
C6 ~7.6 (d) ~128.0
C7 ~7.4 (t) ~126.0
C8 ~7.9 (d) ~129.0
C4a - ~130.0
C8a - ~140.0
3-CH₃ ~2.5 (s) ~20.0
5-CH₂CH₃ ~3.0 (q) ~28.0

Note: These are predicted values and may vary from experimental results.

Conformational Analysis using NMR (if applicable)

For a largely planar aromatic system like isoquinoline, significant conformational flexibility is not expected. However, the ethyl group at the C5 position can adopt different rotational conformations. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could provide insights into the spatial proximity of the ethyl group's protons to the neighboring aromatic protons, offering information about its preferred orientation relative to the isoquinoline plane.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for gaining structural information through fragmentation analysis.

Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques

For this compound, both ESI and EI could be employed. ESI is a soft ionization technique that would likely produce the protonated molecular ion, [M+H]⁺, allowing for a very precise mass measurement to confirm the molecular formula C₁₂H₁₂ClN. EI is a higher-energy technique that would generate a molecular ion (M⁺) peak and a rich fragmentation pattern, providing valuable structural information.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) of the molecular ion would provide detailed insights into the structure of this compound. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would emerge. Expected fragmentation pathways could include the loss of a chlorine atom, a methyl radical from the ethyl or methyl group, or the entire ethyl group. The analysis of these fragment ions would help to confirm the connectivity of the substituents.

Table 2: Expected HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ (C₁₂H₁₃ClN) 206.0731 To be determined

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy of this compound would show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the isoquinoline ring system, and potentially a C-Cl stretching vibration.

Raman spectroscopy, which is sensitive to the polarizability of bonds, would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra. The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, aiding in its identification and characterization.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
Aliphatic C-H Stretch 2980-2850 2980-2850
C=C/C=N Ring Stretch 1620-1450 1620-1450
C-H Bending 1470-1370 1470-1370

Note: These are general ranges and the exact frequencies would be specific to the molecule.

An article on the advanced spectroscopic and analytical characterization of this compound cannot be generated as requested. A thorough search for scientific literature and spectral data for this specific chemical compound did not yield any detailed research findings, including infrared spectroscopy, UV-Vis spectroscopy, X-ray crystallography, or chromatographic techniques.

The search results contained information on related but distinct compounds, such as substituted quinolines and other isoquinoline derivatives. However, in strict adherence to the instruction to focus solely on "this compound," this information cannot be used to construct the requested article. Providing data for different molecules would be scientifically inaccurate and would violate the core requirement of the prompt.

Therefore, the necessary experimental data to populate the outlined sections and subsections (3.3.1, 3.4, 3.4.1, 3.5, 3.5.1, 3.5.2, and 3.6) for this compound is not available in the public domain based on the conducted search. Without this foundational information, a scientifically accurate and detailed article focusing exclusively on this specific compound cannot be written.

Chromatographic Techniques for Purification and Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Behavior

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like substituted isoquinolines. It is adept at separating the target compound from impurities that may arise during synthesis or degradation. A typical HPLC method for this compound would utilize a reverse-phase approach, capitalizing on the compound's moderate polarity.

Detailed research findings on analogous isoquinoline alkaloids suggest that a C18 stationary phase provides excellent resolving power for this class of compounds. researchgate.net The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The retention behavior of this compound is influenced by its hydrophobicity, which is imparted by the ethyl and methyl groups, as well as the chloro substituent.

A gradient elution is often employed to ensure the efficient separation of components with varying polarities. The mobile phase typically consists of an aqueous component, often buffered to a specific pH to control the ionization state of the analyte, and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.net The gradient would begin with a higher proportion of the aqueous phase, gradually increasing the organic component to elute more strongly retained compounds.

Illustrative HPLC Parameters for Analysis of this compound:

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 2.5 µm) acs.org
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This interactive table provides a hypothetical but scientifically grounded set of parameters for the HPLC analysis of this compound, based on established methods for similar compounds.

Gas Chromatography (GC) for Volatile Byproducts and Purity

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC is particularly useful for assessing its purity and identifying any volatile byproducts from its synthesis. The compound's volatility allows for its separation in the gas phase.

For the analysis of halogenated heterocyclic compounds, a capillary column with a nonpolar or mid-polarity stationary phase, such as a DB-5MS (5% phenyl-methylpolysiloxane), is often employed. madison-proceedings.com This type of column separates compounds based on their boiling points and interactions with the stationary phase. The use of a mass spectrometer as a detector (GC-MS) is highly advantageous as it provides both retention time data and mass spectral information for confident peak identification.

The temperature program of the GC oven is a critical parameter that is optimized to achieve the best separation of the target compound from any impurities. A typical program would start at a lower temperature to allow for the separation of highly volatile components, followed by a gradual increase in temperature to elute the less volatile compounds.

Representative GC-MS Parameters for this compound Analysis:

ParameterValue
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) doi.org
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 90°C (hold 2 min), then 20°C/min to 260°C (hold 3 min) madison-proceedings.com
Transfer Line Temp 280 °C
MS Ionization Electron Impact (EI) at 70 eV
Mass Range m/z 50-500

This interactive table outlines a plausible set of GC-MS conditions for the analysis of this compound, derived from methodologies for related aromatic and halogenated compounds.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis in Research

For the comprehensive analysis of this compound in complex research samples, advanced hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are employed. These methods offer unparalleled sensitivity, selectivity, and structural information.

LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This is particularly useful for identifying and quantifying the target compound in complex matrices. mdpi.com Electrospray ionization (ESI) is a common ionization technique for isoquinoline-type compounds, typically generating a protonated molecule [M+H]⁺ in positive ion mode. mdpi.com In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. The specific transitions from precursor to product ions are monitored in what is known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. researchgate.net

GC-MS/MS offers an additional layer of selectivity and sensitivity compared to single-quadrupole GC-MS, which is beneficial for trace-level analysis in complex samples. intertek.com After separation on the GC column, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then monitored. This technique is highly effective at reducing matrix interference and improving signal-to-noise ratios.

Projected Tandem MS Parameters for this compound:

TechniquePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
LC-MS/MS (ESI+) [M+H]⁺(Hypothetical fragments from loss of ethyl, methyl, or chloro groups)20-40
GC-MS/MS (EI) M⁺(Hypothetical fragments from EI-induced cleavage)15-30

This interactive table presents anticipated tandem mass spectrometry parameters for this compound. The specific product ions would be determined experimentally.

Computational Chemistry and Molecular Modeling Studies of 1 Chloro 5 Ethyl 3 Methylisoquinoline

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic characteristics and predicting the chemical behavior of 1-Chloro-5-ethyl-3-methylisoquinoline. These theoretical studies provide a microscopic view of the molecule's properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has been employed to investigate the electronic structure of isoquinoline (B145761) derivatives. nih.govsemanticscholar.orgnih.gov For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, would be utilized to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential, thereby identifying likely sites for electrophilic and nucleophilic attack. In related chloroquinoline compounds, the electronegative chlorine and nitrogen atoms typically exhibit negative potential, while hydrogen atoms show positive potential. nih.gov

Table 1: Predicted Electronic Properties of Isoquinoline Derivatives from DFT Studies

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Indicates chemical reactivity and stability.

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are valuable for confirming the structure of synthesized compounds. nih.gov The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. Predicted ¹H and ¹³C NMR chemical shifts for this compound would be compared against experimental spectra for structural validation. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, protons on the ethyl and methyl groups would have distinct predicted shifts based on their positions relative to the isoquinoline core and the chloro substituent. docbrown.info

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Methyl (on isoquinoline) ~2.5 Singlet
Methylene (B1212753) (of ethyl) ~3.0 Quartet
Methyl (of ethyl) ~1.4 Triplet

Note: These are estimated values based on typical chemical shifts for similar structural motifs and are not from specific calculations on this molecule. docbrown.infomodgraph.co.ukcarlroth.com

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the change in electron density upon the addition or removal of an electron, these functions can pinpoint specific atoms that are most susceptible to chemical reaction. For this compound, the carbon atom attached to the chlorine would be a likely site for nucleophilic attack, while the nitrogen atom could be susceptible to electrophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

Understanding the three-dimensional structure and flexibility of this compound is crucial for comprehending its biological activity.

The ethyl group attached to the isoquinoline ring introduces conformational flexibility. Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the different possible conformations and their relative energies. These simulations map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations. This information is vital for understanding how the molecule might orient itself when interacting with a biological target.

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug design to predict how a potential drug molecule (the ligand) might bind to a protein target.

Theoretical docking studies of this compound with various protein targets could reveal its potential as a therapeutic agent. The docking process involves placing the ligand in the binding site of the protein and calculating the binding affinity, which is an estimation of the strength of the interaction. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies on similar heterocyclic compounds have been performed to evaluate their potential as inhibitors for targets like the main protease of COVID-19. nih.gov

Table 3: Key Interactions in Molecular Docking

Interaction Type Description Importance
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a more electronegative atom. Crucial for specificity and binding affinity.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution. Drives the binding of nonpolar parts of the ligand and protein.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings. Contributes to the stability of the complex.

Binding Affinity Predictions with Relevant Protein Active Sites (conceptual, in silico)

In silico binding affinity predictions are a cornerstone of modern drug discovery, offering a theoretical estimation of the binding strength between a ligand, such as this compound, and a protein target. These computational methods play a crucial role in prioritizing compounds for further experimental investigation. The predictions are typically expressed as a binding energy value (e.g., in kcal/mol), where a lower value indicates a more favorable and stable interaction.

The process involves molecular docking simulations, where the three-dimensional structure of this compound is computationally placed into the active site of a relevant protein. The selection of protein targets is guided by the known biological activities of structurally similar isoquinoline derivatives. For instance, various isoquinoline compounds have been investigated as inhibitors of kinases, which are enzymes implicated in numerous diseases. nih.gov Therefore, a conceptual study might predict the binding affinity of this compound against a panel of therapeutically relevant kinases.

The following interactive table represents a hypothetical set of binding affinity predictions for this compound against several protein kinases, as might be generated from molecular docking studies.

Table 1: Conceptual Binding Affinity Predictions for this compound

Protein Target Predicted Binding Affinity (kcal/mol) Potential Therapeutic Area
c-Jun N-terminal kinase 1 (JNK1) -8.5 Inflammatory Diseases
Rho-associated coiled-coil containing protein kinase (ROCK) -7.9 Glaucoma
Mitogen-activated protein kinase 8 -9.1 Oncology

Elucidation of Putative Binding Modes and Key Interacting Residues

Beyond simply predicting binding strength, molecular docking simulations provide insights into the putative binding mode of a ligand within a protein's active site. This involves identifying the specific orientation and conformation of this compound that results in the most stable interaction. Understanding the binding mode is critical for structure-based drug design, as it reveals the key intermolecular interactions responsible for binding.

These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the nitrogen atom in the isoquinoline ring could act as a hydrogen bond acceptor, while the aromatic rings could participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site. The ethyl and methyl groups would likely engage in hydrophobic interactions.

The following table conceptually outlines the key interacting residues and the nature of their interactions with this compound within the active site of a hypothetical protein kinase.

Table 2: Putative Binding Mode and Key Interactions of this compound

Interacting Residue Interaction Type Moiety of this compound Involved
Lysine 75 Hydrogen Bond Isoquinoline Nitrogen
Leucine 128 Hydrophobic Interaction Ethyl Group
Phenylalanine 92 Pi-Pi Stacking Isoquinoline Ring System
Valine 54 Hydrophobic Interaction Methyl Group

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacarindex.comdergipark.org.tr The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. dergipark.org.tr By developing a robust QSAR model, it becomes possible to predict the activity of novel compounds without the need for their synthesis and experimental testing, thereby accelerating the drug discovery process. dergipark.org.tr

For a series of isoquinoline derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure. Subsequently, a statistical method, such as multiple linear regression, is employed to correlate these descriptors with the observed biological activity (e.g., inhibitory concentration). chalcogen.ro

Development of Descriptors for Structural Features

The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.tr

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being a common example. dergipark.org.tr

Steric descriptors: These describe the three-dimensional bulk and shape of the molecule.

The following table provides examples of descriptors that would be relevant for developing a QSAR model for this compound and related analogs.

Table 3: Relevant Molecular Descriptors for QSAR Modeling

Descriptor Class Specific Descriptor Information Encoded
Topological Molecular Weight Size of the molecule
Wiener Index Molecular branching
Electronic Dipole Moment Polarity of the molecule
HOMO Energy Electron-donating ability
LUMO Energy Electron-accepting ability
Hydrophobic LogP Lipophilicity

Correlation of Theoretical Descriptors with Observed Molecular Interaction Data

Once a set of descriptors has been calculated for a series of compounds, the next step in QSAR modeling is to establish a statistically significant correlation between these descriptors and the observed molecular interaction data (i.e., biological activity). This is typically achieved through multiple linear regression analysis, which generates an equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their respective coefficients, with c₀ being a constant. The quality of the QSAR model is assessed using various statistical parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govnih.gov An r² value close to 1 indicates a strong correlation between the descriptors and the biological activity. nih.gov

The following table presents a hypothetical dataset illustrating the correlation between selected theoretical descriptors and observed molecular interaction data for a series of isoquinoline analogs.

Table 4: Hypothetical Data for QSAR Correlation

Compound LogP (Hydrophobicity) Dipole Moment (Polarity) Observed Biological Activity (pIC₅₀)
Analog 1 3.2 2.5 7.1
Analog 2 3.5 2.3 7.5
Analog 3 3.8 2.1 7.9
This compound 4.1 2.8 8.2

Exploration of Molecular Interactions and Mechanistic Insights of 1 Chloro 5 Ethyl 3 Methylisoquinoline

Investigation of Interactions with Biological Macromolecules (e.g., Proteins, DNA, Lipids)

No studies have been published that investigate the binding or interaction of 1-Chloro-5-ethyl-3-methylisoquinoline with proteins, DNA, or lipids.

Enzyme Inhibition Studies and Kinetic Analysis

There is no available data on the inhibitory effects of this compound on any enzyme, nor are there any kinetic analyses to report.

Nucleic Acid Binding and Intercalation Studies

Research on the ability of this compound to bind to or intercalate with nucleic acids has not been documented.

Cellular Pathway Modulation Studies (In Vitro Models)

There are no in vitro studies available that describe the modulation of any cellular pathways by this compound.

Cell Cycle Progression Analysis (e.g., flow cytometry in cell lines)

The effects of this compound on cell cycle progression in any cell line have not been reported.

Apoptosis Induction and Mechanistic Markers (e.g., caspase activation, mitochondrial dysfunction in cell lines)

There is no information regarding the ability of this compound to induce apoptosis or its effects on related mechanistic markers such as caspase activation or mitochondrial function.

Autophagy Induction and Related Pathway Analysis (in cell lines)

No studies have been conducted to assess the potential of this compound to induce autophagy or to analyze its impact on related cellular pathways.

While the broader class of isoquinoline (B145761) derivatives has been a subject of extensive research, revealing a wide range of biological activities including anticancer and antimicrobial properties, the specific compound This compound remains uncharacterized in the scientific literature. Future research may uncover the biological profile of this molecule, but at present, no data exists to fulfill the requested detailed analysis.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response (in cell lines)

The generation of Reactive Oxygen Species (ROS) is a critical mechanism through which various chemical compounds exert their biological effects, and isoquinoline derivatives have been implicated in such processes. While direct studies on this compound are not extensively documented, the broader family of isoquinolines, particularly isoquinolinequinones, are known to induce cytotoxicity through ROS production. acs.org This occurs as the quinone structure undergoes redox cycling, leading to the formation of superoxide (B77818) radicals and other reactive species. This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which in turn can trigger cellular damage and apoptosis.

The response of cell lines to such oxidative stress is multifaceted. Typically, cells will upregulate antioxidant defense mechanisms, including enzymes like superoxide dismutase and catalase, to neutralize the excess ROS. However, if the ROS generation is substantial and sustained, it can lead to the oxidation of lipids, proteins, and DNA, culminating in cell death. The specific cellular response to an isoquinoline derivative like this compound would likely depend on the cell type and its intrinsic antioxidant capacity. For instance, cancer cells, which often have a compromised redox balance, may be more susceptible to ROS-inducing agents.

Structure-Activity Relationship (SAR) Investigations at the Molecular and Cellular Level

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies of related isoquinoline and quinoline (B57606) compounds have demonstrated that the nature and position of substituents on the heterocyclic ring system are pivotal in determining their interaction with biological targets. nih.govnih.gov

Impact of Substituent Modifications on Interaction Profiles

Modifications to the chloro, ethyl, and methyl groups on the this compound scaffold would be expected to significantly alter its biological interaction profile. The introduction of different substituents can modulate the compound's lipophilicity, electronic properties, and steric hindrance, all of which are crucial for binding to target proteins and other biomolecules.

For example, replacing the chloro group with other halogens could fine-tune the compound's reactivity and ability to form halogen bonds, which are increasingly recognized as important in drug-receptor interactions. chemrxiv.org Altering the ethyl group to a larger or smaller alkyl chain could impact the compound's fit within a binding pocket, while modifications to the methyl group could influence metabolic stability and electronic distribution within the isoquinoline ring.

The following table illustrates hypothetical interaction profiles based on substituent modifications, drawing from general principles of medicinal chemistry.

Substituent ModificationPredicted Change in LipophilicityPotential Impact on Target Interaction
Replacement of -Cl with -FDecreaseMay alter halogen bonding and electronic properties.
Replacement of -Cl with -BrIncreaseCould enhance binding affinity through stronger halogen bonds.
Replacement of -C2H5 with -CH3DecreaseMay improve fit in sterically constrained binding sites.
Replacement of -C2H5 with -C3H7IncreaseCould enhance hydrophobic interactions but may introduce steric clash.
Replacement of -CH3 with -CF3IncreaseSignificantly alters electronic properties, potentially increasing binding affinity.

Positional Effects of Chloro, Ethyl, and Methyl Groups on Molecular Interactions

SAR studies on other substituted isoquinolines have shown that even minor shifts in substituent positions can lead to dramatic changes in biological activity. researchgate.net For example, a substituent at C1 may direct the molecule towards a specific enzymatic active site, while a group at C5 could be involved in interactions that modulate the selectivity of the compound.

The following table outlines the putative roles of each substituent based on its position, extrapolated from studies on related heterocyclic compounds.

SubstituentPositionPutative Role in Molecular Interaction
ChloroC1Key binding motif, potential for halogen bonding, influences electronic properties of the ring.
EthylC5Contributes to hydrophobic interactions, influences overall molecular shape and membrane permeability.
MethylC3Fine-tunes steric and electronic properties, may impact metabolic stability.

Chemical Probe Development for Specific Biological Processes (conceptual)

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. rsc.orgnih.gov This makes this compound a promising starting point for the conceptual development of chemical probes. A chemical probe is a small molecule designed to selectively interact with a specific protein or biological pathway, allowing for the study of its function in a cellular or in vivo context.

The development of a chemical probe from this isoquinoline derivative would involve iterative chemical synthesis and biological testing to optimize its potency, selectivity, and cell permeability. For instance, if this compound were found to inhibit a particular kinase, derivatives could be synthesized with modifications designed to enhance binding to the ATP-binding pocket of that specific kinase while minimizing off-target effects. The chloro group could be a key anchor point for such interactions, while the ethyl and methyl groups could be modified to explore different regions of the binding site and improve selectivity.

The ultimate goal would be to create a highly selective and potent probe that can be used to elucidate the role of a specific biological target in health and disease. Such a probe could also serve as a lead compound for the development of new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.